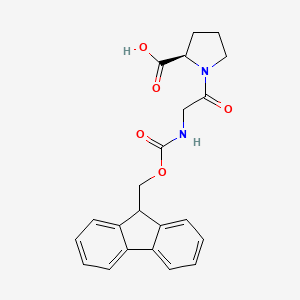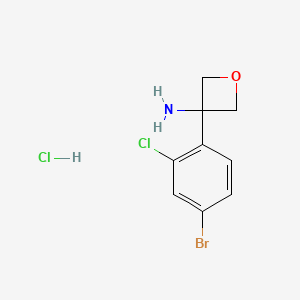
2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine is a chemical compound that features a fluorophenyl group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
Coupling of the Two Fragments: The final step involves coupling the imidazole ring with the fluorophenyl group through a suitable linker, such as an ethanamine chain.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine
- 2-(4-Bromophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine
- 2-(4-Methylphenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine
Uniqueness
2-(4-Fluorophenyl)-1-(1-methyl-1h-imidazol-2-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C12H14FN3 |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-(1-methylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C12H14FN3/c1-16-7-6-15-12(16)11(14)8-9-2-4-10(13)5-3-9/h2-7,11H,8,14H2,1H3 |
Clé InChI |
OGGYNYYQGWHRGN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C(CC2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)




![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)


![1-Oxa-5-azaspiro[2.5]octane](/img/structure/B13477383.png)


![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)
